molecular formula C11H15Br2N3O2 B6357448 tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1613148-22-3

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B6357448
CAS No.: 1613148-22-3
M. Wt: 381.06 g/mol
InChI Key: CFZJSAPWZWACEE-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and an α-haloketone.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form the corresponding dihydroimidazo[1,2-a]pyrazine derivative.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or organometallic derivatives.

    Reduction: Formation of dihydroimidazo[1,2-a]pyrazine derivatives.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyrazine derivatives with additional functional groups.

Scientific Research Applications

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
  • tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate

Uniqueness

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to the presence of two bromine atoms at the 2 and 3 positions, which significantly influence its chemical reactivity and biological activity. The tert-butyl ester group also contributes to its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)14-8(12)9(16)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJSAPWZWACEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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